![molecular formula C11H12N2Si B1610541 2-((Trimethylsilyl)ethynyl)nicotinonitrile CAS No. 97308-49-1](/img/structure/B1610541.png)
2-((Trimethylsilyl)ethynyl)nicotinonitrile
Overview
Description
2-((Trimethylsilyl)ethynyl)nicotinonitrile, also known as TES-Nic, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinonitrile and contains a trimethylsilyl ethynyl group. TES-Nic has been used in various fields of research, including medicinal chemistry, neurology, and oncology, due to its unique properties and potential applications.
Scientific Research Applications
Organic Synthesis Applications
The incorporation of a trimethylsilyl group into organic molecules like "2-((Trimethylsilyl)ethynyl)nicotinonitrile" is pivotal in organic synthesis. For instance, the use of a trimethylsilyl group or no substituent group on the terminal triple bond in 2-ethynylanilines exclusively affords polysubstituted quinoline derivatives via indium-promoted intermolecular dimerization. This showcases the trimethylsilyl group's role in diversifying chemical reactions and synthesizing complex molecules (Sakai et al., 2008).
Material Science and Catalysis
Trimethylsilyl-protected and terminal mono- and bis-alkynes, including derivatives of 2-((Trimethylsilyl)ethynyl)nicotinonitrile, are synthesized for their applications in material science. These compounds are used in the preparation of diynes and poly-ynes containing derivatized fluorenes in the backbone, highlighting their significance in creating materials with potential electronic and optical applications (Khan et al., 2003).
Advanced Functional Materials
The synthesis and characterization of meso‐Tetrakis{4‐[2‐(trimethylsilyl)ethynyl]phenyl}porphyrin and its complexes demonstrate the trimethylsilyl group's role in developing materials with nonlinear optical properties. These materials are tested for their optical transmission characteristics, indicating the potential for fine molecular modification to enhance the nonlinear optical response, thus opening avenues for the development of high-quality thermally stable silicon resins and other advanced functional materials (Mcewan et al., 2003).
Chemical Synthesis and Catalysis
In chemical synthesis, the protection of terminal ethynyl groups using the trimethylsilyl group is an essential strategy. It allows for the synthesis of Grignard reagents, further demonstrating the trimethylsilyl group's utility in organic synthesis and catalysis. This method facilitates the production of complex molecules with high yields, showcasing the trimethylsilyl group's versatility in chemical transformations (Eaborn et al., 1967).
properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)8-6-11-10(9-12)5-4-7-13-11/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSSNFIXWEMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539931 | |
Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)nicotinonitrile | |
CAS RN |
97308-49-1 | |
Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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